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Compound of Interest

Compound Name: Cy3-dCTP

Cat. No.: B12402521 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of Cyanine 3-deoxycytidine triphosphate (Cy3-
dCTP), a fluorescently labeled nucleotide analog crucial for a variety of molecular biology

applications. Below, we detail its core physicochemical properties, its mechanism of action, and

detailed protocols for its use in nucleic acid labeling.

Core Properties of Cy3-dCTP
Cy3-dCTP is a derivative of deoxycytidine triphosphate (dCTP) where a cyanine 3 (Cy3) dye is

covalently attached to the C5 position of the cytosine base, typically via a propargylamino

linker[1][2]. This modification allows for the direct enzymatic incorporation of the fluorescent

label into DNA. The triphosphate group remains intact, enabling it to serve as a substrate for

various DNA polymerases[1].

Quantitative Data Summary
The following table summarizes the key quantitative properties of Cy3-dCTP. It is important to

note that the molecular weight and formula can vary depending on whether the compound is in

its free acid form or a salt form, such as the more commonly supplied tetralithium salt.
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Property Value (Free Acid)
Value (Tetralithium
Salt)

References

Molecular Weight
~1131.9 - 1132.97

g/mol
~1156.71 g/mol [1][3]

Molecular Formula
C₄₃H₅₄N₆O₂₀P₃S₂ or

C₄₃H₅₅N₆O₂₀P₃S₂
C₄₃H₅₁Li₄N₆O₂₀P₃S₂

Excitation Maximum

(λexc)
550 nm 550 nm

Emission Maximum

(λem)
570 nm 570 nm

Molar Extinction

Coefficient (ε)
150,000 L·mol⁻¹·cm⁻¹ 150,000 L·mol⁻¹·cm⁻¹

Enzymatic Incorporation of Cy3-dCTP
Cy3-dCTP is a substrate for a range of DNA polymerases, including Taq polymerase, Klenow

fragment of E. coli DNA polymerase I, and reverse transcriptases. The incorporation

mechanism is analogous to that of the natural dCTP. The cytosine base of Cy3-dCTP pairs

with a guanine base in the template DNA strand. Subsequently, the α-phosphate of the Cy3-
dCTP forms a phosphodiester bond with the 3'-hydroxyl group of the elongating DNA strand,

releasing pyrophosphate. This process results in a new DNA strand with fluorescent Cy3

molecules integrated into its backbone.

Experimental Protocols
Cy3-dCTP is predominantly used for generating fluorescently labeled DNA probes for

applications such as Fluorescence In Situ Hybridization (FISH), microarray analysis, and

blotting techniques. Below are detailed protocols for two common labeling methods: Nick

Translation and Polymerase Chain Reaction (PCR).

Important Note for all protocols: Cy3-dCTP is light-sensitive. All steps involving this reagent

should be performed in low-light conditions to prevent photobleaching.
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Protocol 1: DNA Probe Labeling by Nick Translation
Nick translation is a method to introduce labeled nucleotides into a double-stranded DNA

molecule. The process utilizes DNase I to create single-stranded "nicks" and DNA Polymerase

I to both remove existing nucleotides from the 5' side of the nick and incorporate new, labeled

nucleotides at the 3' side.

Materials:

Template DNA (1 µg)

10x Nick Translation Buffer

dNTP mix (without dCTP)

Cy3-dCTP (1 mM solution)

Natural dCTP (1 mM solution)

Enzyme Mix (DNase I / DNA Polymerase I)

Stop Buffer (e.g., 0.5 M EDTA)

Nuclease-free water

Procedure:

Reaction Setup: In a microcentrifuge tube on ice, combine the following reagents:

1 µg of template DNA

5 µL of 10x Nick Translation Buffer

A mix of Cy3-dCTP and dCTP. A recommended starting ratio is 30-50% Cy3-dCTP to 70-

50% dCTP. For a 50 µL reaction, this could be 1.5 µL of 1mM Cy3-dCTP and 3.5 µL of

1mM dCTP.

5 µL of dNTP mix (containing dATP, dGTP, dTTP)
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1 µL of Enzyme Mix

Add nuclease-free water to a final volume of 50 µL.

Incubation: Mix the components gently and incubate the reaction at 15°C for 60 to 90

minutes.

Termination: Stop the reaction by adding 5 µL of Stop Buffer.

Probe Purification: Remove unincorporated nucleotides using a spin column or via ethanol

precipitation to purify the labeled probe.

Storage: Store the labeled probe at -20°C in a light-protected container.

Protocol 2: DNA Probe Labeling by PCR
PCR-based labeling is ideal when the starting template amount is limited or when a specific

DNA fragment needs to be amplified and labeled simultaneously.

Materials:

DNA Template (e.g., plasmid, PCR product)

Forward and Reverse Primers (10 µM each)

10x PCR Buffer

dNTP mix (containing dATP, dGTP, dTTP)

Cy3-dCTP (1 mM solution)

Natural dCTP (1 mM solution)

Taq DNA Polymerase (or a high-fidelity polymerase)

Nuclease-free water

Procedure:
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Reaction Setup: Assemble the PCR reaction on ice in a PCR tube. For a typical 50 µL

reaction:

5 µL of 10x PCR Buffer

1 µL of DNA Template

1 µL of Forward Primer (10 µM)

1 µL of Reverse Primer (10 µM)

A mix of Cy3-dCTP and natural dCTP. A 30% Cy3-dCTP to 70% dCTP ratio is often a

good starting point. For a final dNTP concentration of 0.2 mM each, you would add

appropriate volumes of the labeled and unlabeled dCTP stocks along with the other

dNTPs.

1 µL of Taq DNA Polymerase

Nuclease-free water to a final volume of 50 µL.

Thermal Cycling: Perform PCR using an appropriate thermal cycling program. An example

program is:

Initial Denaturation: 95°C for 3 minutes

30-35 Cycles:

Denaturation: 95°C for 30 seconds

Annealing: 55°C for 30 seconds (adjust based on primer Tm)

Extension: 72°C for 1 minute per kb of amplicon length

Final Extension: 72°C for 5 minutes

Analysis and Purification: Analyze a small aliquot of the PCR product on an agarose gel to

confirm amplification. The labeled product should migrate slightly slower than an unlabeled

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12402521?utm_src=pdf-body
https://www.benchchem.com/product/b12402521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


product of the same size. Purify the labeled PCR product using a PCR purification kit to

remove primers and unincorporated nucleotides.

Storage: Store the purified, labeled probe at -20°C, protected from light.
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Workflow for Nick Translation Labeling.

PCR-Based Labeling with Cy3-dCTP
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Start: Reaction Mix
(Template, Primers, dNTPs,
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Template strands separate

2. Annealing (55-65°C)
Primers bind to template
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Polymerase synthesizes new

strands with Cy3-dCTP
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Workflow for PCR-Based DNA Labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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